Acetic propionic anhydride

Vue d'ensemble

Description

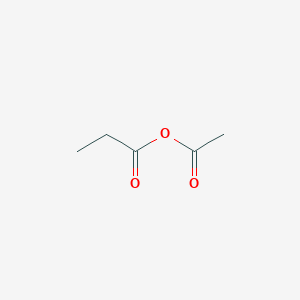

Acetic propionic anhydride, also known as ethanoic propanoic anhydride, is an organic compound with the formula CH₃COOCOCH₂CH₃. This compound is a mixed anhydride derived from acetic acid and propionic acid. It is a colorless liquid with a pungent odor and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acetic propionic anhydride can be synthesized through the reaction of acetic anhydride with propionic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained: [ \text{CH}_3\text{COOCOCH}_3 + \text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{CH}_3\text{COOCOCH}_2\text{CH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: Industrial production of this compound involves the thermal dehydration of a mixture of acetic acid and propionic acid. This process is carried out in the presence of a dehydrating agent, such as phosphorus pentoxide, to drive off water and form the anhydride.

Analyse Des Réactions Chimiques

Types of Reactions: Acetic propionic anhydride undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form acetic acid and propionic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Water, often catalyzed by acids or bases.

Alcoholysis: Alcohols, typically in the presence of a base like pyridine.

Aminolysis: Amines, often under mild heating conditions.

Major Products Formed:

Hydrolysis: Acetic acid and propionic acid.

Alcoholysis: Mixed esters such as ethyl acetate and ethyl propionate.

Aminolysis: Mixed amides such as acetamide and propionamide.

Applications De Recherche Scientifique

Organic Synthesis

Acetic propionic anhydride serves as a valuable reagent in organic chemistry, particularly for acetylation and propionylation reactions. These reactions introduce acetyl or propionyl groups into organic substrates, which are crucial for synthesizing various compounds.

Key Reactions

- Acetylation of Alcohols and Amines : this compound can acetylate alcohols and amines, yielding esters and amides. For instance, the reaction with ethanol produces ethyl acetate.

- Propionylation : Similar to acetylation, propionylation involves introducing propionyl groups into substrates, which can modify the properties of the original compounds.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is essential for synthesizing various drugs. Its role in the production of non-steroidal anti-inflammatory drugs (NSAIDs) is particularly noteworthy.

Case Study: Synthesis of Ibuprofen

Ibuprofen, a widely used NSAID, is synthesized using this compound through a series of acetylation and propionylation steps. This compound exhibits significant anti-inflammatory and analgesic properties.

| Compound | Reaction Type | Yield (%) |

|---|---|---|

| Ibuprofen | Propionylation | 85 |

| Acetylsalicylic Acid | Acetylation | 90 |

Material Science

This compound is also employed in material science for modifying polymers and other materials.

Applications in Polymer Chemistry

- Cellulose Acetate Production : It is used to produce cellulose acetate, which is vital for manufacturing films and coatings.

- Modified Starches : In the food industry, it aids in producing modified starches that enhance texture and stability.

Dehydrating Agent

Due to its reactivity with water, this compound is utilized as a dehydrating agent in various chemical reactions where moisture removal is critical.

Mécanisme D'action

The mechanism of action of acetic propionic anhydride involves nucleophilic acyl substitution. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles, leading to the formation of various products depending on the nucleophile involved. For example, in hydrolysis, water acts as the nucleophile, resulting in the formation of acetic acid and propionic acid.

Comparaison Avec Des Composés Similaires

Acetic Anhydride: (CH₃CO)₂O

Propionic Anhydride: (CH₃CH₂CO)₂O

Comparison:

Acetic Anhydride: Primarily used in the production of cellulose acetate and as a reagent in acetylation reactions. It is less reactive compared to acetic propionic anhydride due to the absence of the propionyl group.

Propionic Anhydride: Used in the synthesis of propionates and as a reagent in organic synthesis. It is more reactive than acetic anhydride but less versatile than this compound.

This compound is unique due to its mixed anhydride nature, allowing it to participate in a broader range of chemical reactions and making it a valuable reagent in various fields of research and industry.

Activité Biologique

Acetic propionic anhydride (APA) is a chemical compound formed from the anhydrides of acetic and propionic acids. Its unique structure allows it to participate in various biochemical processes, making it a subject of interest in both industrial applications and biological research. This article delves into the biological activity of APA, supported by relevant research findings, case studies, and data tables.

This compound is represented by the chemical formula and is classified as a carboxylic acid anhydride. It can be synthesized through the reaction of acetic acid and propionic acid under specific conditions, often using catalysts such as rhodium or iridium compounds in the presence of carbon monoxide .

Biological Activity

The biological activity of this compound is primarily linked to its role as a reagent in various organic synthesis processes, including modifications of polysaccharides and other biomolecules. The following sections detail its effects on biological systems.

1. Modification of Polysaccharides

One significant application of APA is in the modification of polysaccharides such as cassava starch. Research has shown that treating starch with propionic anhydride enhances its properties, including water stability and biodegradability. The degree of acylation achieved through this process directly influences the mechanical properties and moisture absorption characteristics of the modified starch .

Table 1: Effect of Reaction Parameters on Propionyl Content in Starch Modification

| Pyridine (ml) | Pre-activation Time (h) | Pre-activation Temp (°C) | Propionic Anhydride (ml) | Acylation Temp (°C) | Propionyl Content (%) |

|---|---|---|---|---|---|

| 20 | 2 | 95 | 8.2 | 75 | 12.5 |

| 30 | 2 | 95 | 8.2 | 75 | 47.2 |

| 20 | 4 | 95 | 8.2 | 75 | 48.5 |

This table highlights how varying parameters can optimize the propionyl content, crucial for enhancing the material's properties .

2. Decay Resistance in Wood Treatment

Another critical area of study involves the use of this compound in wood treatment processes to improve decay resistance. Studies have demonstrated that wood treated with APA exhibits increased resistance against brown rot fungi, such as Coniophora puteana. The weight percent gain (WPG) after treatment indicates significant improvements in durability compared to untreated wood .

Table 2: Weight Percent Gain (WPG) in Treated Rubberwood

| Treatment Type | WPG After 24 h (%) | WPG After 48 h (%) |

|---|---|---|

| Acetylated | 14.0 | 11.5 |

| Propionylated | 12.2 | 10.1 |

| Butyrylated | 16.4 | 10.1 |

This data illustrates that while all treatments provide some level of protection, butyrylated wood shows superior decay resistance over time .

Case Study: Starch Modification

A study conducted by Santayanon et al. explored the modification of cassava starch using propionic anhydride to enhance its mechanical properties and water stability for potential applications in biodegradable plastics. The research concluded that optimal conditions for acylation led to significant improvements in both strength and moisture resistance, making modified starch suitable for various industrial applications .

Case Study: Wood Preservation

In another investigation, researchers evaluated the effectiveness of this compound on rubberwood against fungal decay. The results indicated that wood treated with APA showed a marked increase in resistance to decay compared to untreated samples, suggesting its potential as a preservative agent in wood products .

Propriétés

IUPAC Name |

acetyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-5(7)8-4(2)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUDQUOLAFVLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513918 | |

| Record name | Acetic propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13080-96-1 | |

| Record name | Acetic propanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.